molecular formula C15H14O2 B12091803 2-[3-(4-Methylphenyl)phenyl]acetic acid

2-[3-(4-Methylphenyl)phenyl]acetic acid

Cat. No.: B12091803
M. Wt: 226.27 g/mol
InChI Key: GXWBSTJBUWTEOT-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)phenyl]acetic acid is a biphenyl-substituted acetic acid derivative. Its structure consists of a central benzene ring (phenyl group) linked to a second benzene ring substituted with a methyl group at the para position (4-methylphenyl). The acetic acid moiety (-CH₂COOH) is attached to the 2-position of the central phenyl ring. The molecular formula is C₁₅H₁₄O₂, yielding a molecular weight of 226.27 g/mol.

Potential applications include pharmaceutical intermediates or bioactive molecules, given structural similarities to anti-inflammatory agents like ibuprofen .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[3-(4-methylphenyl)phenyl]acetic acid

InChI

InChI=1S/C15H14O2/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

GXWBSTJBUWTEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)phenyl]acetic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-methylbiphenyl.

    Carboxylation: The resulting 4-methylbiphenyl undergoes carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of 2-[3-(4-Methylphenyl)phenyl]acetic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-[3-(4-Methylphenyl)phenyl]ethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that derivatives of 2-[3-(4-Methylphenyl)phenyl]acetic acid exhibit significant anticancer activity. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and modulation of the cell cycle. Studies have shown increased levels of activated caspase-3, indicating enhanced apoptotic activity in treated cells.

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
HCT116 (Colon)~294Apoptosis induction
HL60 (Leukemia)~362Cell cycle arrest

Case Study : A study on HL60 leukemia cells demonstrated that treatment with this compound led to a significant increase in apoptosis markers after 48 hours, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity

The antimicrobial properties of 2-[3-(4-Methylphenyl)phenyl]acetic acid have also been explored. It has shown moderate activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansModerate

Case Study : Research focusing on the antimicrobial efficacy revealed that modifications in the chemical structure of related compounds enhanced their activity against common pathogens, suggesting potential for development as antimicrobial agents.

Pharmacological Applications

The pharmacokinetic properties of 2-[3-(4-Methylphenyl)phenyl]acetic acid suggest high human intestinal absorption and the ability to penetrate the blood-brain barrier, making it a candidate for neurological applications.

Table 3: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP450 Inhibition PotentialLow

Material Science Applications

In addition to its biological applications, 2-[3-(4-Methylphenyl)phenyl]acetic acid is being investigated for its potential use in material science. Its structural properties allow for incorporation into polymers and other materials, potentially enhancing their mechanical and thermal properties.

Mechanism of Action

The mechanism by which 2-[3-(4-Methylphenyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include modulation of inflammatory responses or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[3-(4-Methylphenyl)phenyl]acetic acid with key analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-[3-(4-Methylphenyl)phenyl]acetic acid Biphenyl core, 4-methyl on distal ring C₁₅H₁₄O₂ 226.27 Moderate lipophilicity (methyl group); lower acidity (electron-donating substituent) N/A
Ibuprofen 4-(2-Methylpropyl)phenyl C₁₃H₁₈O₂ 206.28 Anti-inflammatory activity; moderate acidity (pKa ~4.9)
4-Methylphenylacetic acid Single 4-methylphenyl group C₉H₁₀O₂ 150.17 High biodegradability; microbial substrate for CoA ligase activation
2-Phenyl-2-(p-tolyl)acetic acid Diaryl substitution (α-carbon) C₁₅H₁₄O₂ 226.27 Increased steric hindrance; reduced solubility in polar solvents
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid Chloro and methoxy substituents C₁₅H₁₃ClO₃ 292.72 Enhanced acidity (Cl electron-withdrawing effect); potential antimicrobial activity
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Hydroxy and methoxy groups C₉H₁₀O₄ 182.17 High polarity; improved water solubility
Fluoro(4-methylphenyl)acetic acid Fluorine substitution C₉H₉FO₂ 168.15 Increased acidity (F electronegativity); metabolic stability

Key Findings from Comparative Studies

  • Biodegradation Pathways : Phenylacetic acid derivatives, including 4-methylphenylacetic acid, are activated via CoA ligase in microbial degradation . The target compound may follow a similar pathway due to its phenylacetic acid backbone, but the biphenyl structure could slow degradation due to steric effects.
  • Acidity Trends : Electron-withdrawing groups (e.g., Cl in , F in ) lower pKa values, enhancing acidity. The methyl group in the target compound likely reduces acidity compared to halogenated analogs.
  • Biological Activity: Ibuprofen’s anti-inflammatory activity is linked to its ability to inhibit cyclooxygenase (COX) enzymes . While the target compound lacks the 2-methylpropyl group critical for ibuprofen’s binding, its biphenyl structure may confer unique receptor interactions. Compound 2 in , a structurally distinct phenylpropanoid, showed significant anti-inflammatory activity (IC₅₀ = 17.00 μM), suggesting arylacetic acids with bulky substituents may retain bioactivity .
  • Solubility and Lipophilicity : Polar groups (e.g., -OH, -OCH₃ in ) improve aqueous solubility, while diaryl systems (e.g., ) increase lipophilicity, favoring membrane permeability but reducing bioavailability.

Biological Activity

2-[3-(4-Methylphenyl)phenyl]acetic acid, a compound with significant structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[3-(4-Methylphenyl)phenyl]acetic acid consists of a biphenyl framework with an acetic acid functional group. This configuration is crucial for its interaction with biological targets.

  • Molecular Formula : C16H16O2
  • CAS Number : 1393012

The biological activity of 2-[3-(4-Methylphenyl)phenyl]acetic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to biological macromolecules.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HCT-116 and HeLa cells, suggesting potential as an anticancer agent.

Anti-inflammatory Properties

Research indicates that 2-[3-(4-Methylphenyl)phenyl]acetic acid exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 isozymes. In vitro studies have shown:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.07 to 0.13 μM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard drugs .

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies:

  • Cytotoxicity Assays : In vitro assays against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines showed significant cytotoxicity .
  • Mechanisms : The anticancer effects are likely mediated through apoptosis induction and cell cycle arrest in cancer cells.

Case Studies and Research Findings

A series of studies have been conducted to investigate the biological activity of 2-[3-(4-Methylphenyl)phenyl]acetic acid:

  • Study on COX Inhibition :
    • Researchers synthesized various derivatives and evaluated their COX inhibitory activities.
    • The most potent derivatives exhibited selective inhibition of COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .
  • Anticancer Screening :
    • A study reported that out of several synthesized compounds based on the structure of 2-[3-(4-Methylphenyl)phenyl]acetic acid, some showed promising results against HCT-116 cells with IC50 values below 10 μM .
    • Molecular docking studies further elucidated the binding interactions at the active sites of target proteins.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-1 InhibitionCOX-1Not specified
COX-2 InhibitionCOX-20.07 - 0.13
CytotoxicityHepG2Not specified
CytotoxicityHT-29Not specified
CytotoxicityMCF-7Not specified

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